molecular formula C22H19NO B270756 2-(1H-indol-3-yl)-1,1-diphenylethanol

2-(1H-indol-3-yl)-1,1-diphenylethanol

Cat. No. B270756
M. Wt: 313.4 g/mol
InChI Key: MEUKPODTXKAQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-1,1-diphenylethanol is a synthetic compound that belongs to the family of diarylethanes. It is a white crystalline powder that is soluble in organic solvents. This compound has been the subject of extensive research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1,1-diphenylethanol is not fully understood. It is believed to exert its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-1,1-diphenylethanol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-indol-3-yl)-1,1-diphenylethanol in lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one limitation is that it has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of future directions for research on 2-(1H-indol-3-yl)-1,1-diphenylethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of this compound and to identify any potential side effects. In addition, research is needed to optimize the synthesis method and to develop new derivatives of this compound with improved properties.

Synthesis Methods

The synthesis of 2-(1H-indol-3-yl)-1,1-diphenylethanol involves the reaction of indole-3-carboxaldehyde with benzophenone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol. The yield of the reaction is typically around 60%.

Scientific Research Applications

2-(1H-indol-3-yl)-1,1-diphenylethanol has been found to have potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-(1H-indol-3-yl)-1,1-diphenylethanol

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1,1-diphenylethanol

InChI

InChI=1S/C22H19NO/c24-22(18-9-3-1-4-10-18,19-11-5-2-6-12-19)15-17-16-23-21-14-8-7-13-20(17)21/h1-14,16,23-24H,15H2

InChI Key

MEUKPODTXKAQHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)(C4=CC=CC=C4)O

Origin of Product

United States

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